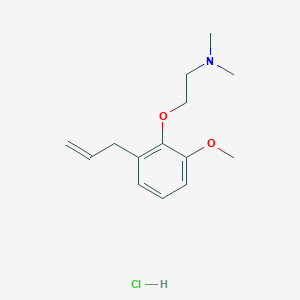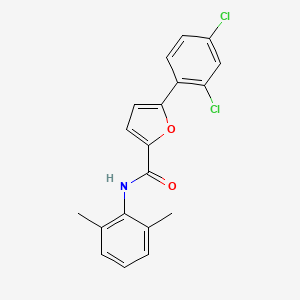
2-(2-allyl-6-methoxyphenoxy)-N,N-dimethylethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-allyl-6-methoxyphenoxy)-N,N-dimethylethanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Commonly known as A-86929, this compound belongs to the family of phenylethylamines and is primarily used in research studies to investigate its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of A-86929 involves its binding to dopamine D1 receptors, leading to the activation of intracellular signaling pathways that ultimately result in the release of dopamine. This process is believed to underlie the compound's therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
A-86929 has been shown to have several biochemical and physiological effects, including increased dopamine release, enhanced cognitive function, and improved motor performance. Additionally, studies have suggested that A-86929 may have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using A-86929 in laboratory experiments is its selectivity for dopamine D1 receptors, which allows for the investigation of specific dopamine-related pathways. However, one limitation of using A-86929 is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research involving A-86929, including investigating its potential as a therapeutic agent in the treatment of neurological disorders, exploring its use in drug addiction treatment, and further elucidating its mechanism of action. Additionally, there is a need for the development of more stable analogs of A-86929 to improve its efficacy and duration of action.
Conclusion:
In conclusion, A-86929 is a promising chemical compound that has significant potential in the field of neuroscience research. Its selectivity for dopamine D1 receptors and potential therapeutic applications make it a valuable tool for investigating dopamine-related pathways and developing novel treatments for neurological disorders. However, further research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of A-86929 involves several steps, including the reaction of 2,6-dimethoxyphenol with allyl bromide in the presence of a base to form 2-allyl-6-methoxyphenol. This intermediate is then reacted with N,N-dimethylethanolamine and hydrochloric acid to form A-86929 hydrochloride.
Aplicaciones Científicas De Investigación
A-86929 has been extensively studied in the field of neuroscience due to its potential as a selective dopamine D1 receptor agonist. Studies have shown that A-86929 can activate D1 receptors in the brain, leading to increased levels of dopamine, a neurotransmitter that plays a crucial role in reward and motivation.
Propiedades
IUPAC Name |
2-(2-methoxy-6-prop-2-enylphenoxy)-N,N-dimethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-7-12-8-6-9-13(16-4)14(12)17-11-10-15(2)3;/h5-6,8-9H,1,7,10-11H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFMXWBKGVPMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=C1OC)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6006541.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)
![2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6006550.png)

![N-(2-fluorophenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6006560.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6006569.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)
![3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6006593.png)
![1-(3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6006599.png)

![N-({1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6006614.png)
![2,4-dichloro-N-{2-[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)

![N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide](/img/structure/B6006630.png)
